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Compound of Interest

Compound Name: 3-(4-lodophenyl)propanoic acid

Cat. No.: B167435

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
lodophenyl)propanoic acid, a compound of interest in various research and development
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these
analyses.

Spectroscopic Data

The spectroscopic data for 3-(4-lodophenyl)propanoic acid is summarized in the tables
below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 3-(4-lodophenyl)propanoic acid
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
7.62-7.59 m 2H - Ar-H
6.97-6.95 m 2H - Ar-H
2.92-2.87 t 2H 7.5 -CH2-COOH
2.68-2.63 t 2H 7.5 Ar-CHz-

Solvent: CDCIs[1]

Table 2: 13C NMR Data for 3-(4-lodophenyl)propanoic acid

Chemical Shift (8) ppm

Assighment

178.5 C=0

139.7 Ar-C

137.6 Ar-C

130.4 Ar-C

91.6 Ar-C-|

35.2 -CH2-COOH
30.0 Ar-CHz-

Solvent: CDClz[1]

Infrared (IR) Spectroscopy

Specific experimental IR data for 3-(4-lodophenyl)propanoic acid is not readily available in

the searched literature. However, based on the functional groups present in the molecule (a

carboxylic acid and a para-substituted iodobenzene), the expected characteristic absorption

bands are presented in Table 3.
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Table 3: Predicted FT-IR Data for 3-(4-lodophenyl)propanoic acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
3300-2500 Broad )

dimer)
3050-3000 Medium Ar C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1710-1680 Strong C=0 stretch (Carboxylic acid)
~1600, ~1475 Medium-Strong C=C stretch (Aromatic ring)
~1400 Medium C-O-H bend
~1250 Medium C-O stretch

p-disubstituted C-H bend (out-
~820 Strong

of-plane)
~500 Medium C-I stretch

Mass Spectrometry (MS)

Experimental mass spectral data for 3-(4-lodophenyl)propanoic acid is not explicitly detailed

in the available literature. Nevertheless, the expected fragmentation pattern based on the

structure of the molecule is outlined in Table 4. The molecular weight of 3-(4-

lodophenyl)propanoic acid is 276.07 g/mol .

Table 4: Predicted Mass Spectrometry Data for 3-(4-lodophenyl)propanoic acid
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miz Proposed Fragment lon

276 [M]* (Molecular lon)

259 [M - OH]*

231 [M - COOH]*+

204 [M - C2H4COOH]* (lodophenyl cation)
104 [CeHaCH2CH2]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-lodophenyl)propanoic acid in
about 0.7 mL of deuterated chloroform (CDCIs).

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.
o Place the tube in the NMR spectrometer.

o Acquire the *H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2
second relaxation delay, and 16-32 scans.

o Acquire the 133C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-5
second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve
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a good signal-to-noise ratio. Proton decoupling is typically used.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

e Background Spectrum: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of the solid 3-(4-lodophenyl)propanoic acid
sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the IR spectrum, typically in the range of 4000-400 cm~*. Co-add multiple scans
(e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing: Process the spectrum using the instrument's software, which typically
includes automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

Procedure (Electron lonization - GC-MS):

o Derivatization (Optional but common for carboxylic acids): To increase volatility for GC
analysis, the carboxylic acid group can be derivatized, for example, by converting it to its
methyl ester or a silyl ester.
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o Sample Injection: Inject a dilute solution of the (derivatized) compound into the GC-MS
system.

e Gas Chromatography: The compound is vaporized and separated from the solvent and any
impurities on a capillary GC column. The column temperature is typically ramped to elute the
compound.

e Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of
the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with
high-energy electrons (typically 70 eV), causing ionization and fragmentation.

o Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-
charge ratio (m/z), and a detector records their abundance.

o Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough
to be observed) and various fragment ion peaks, which provide structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(4-lodophenyl)propanoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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